1-[(2-Chloro-5-nitrophenyl)methylidene]-2-methylhydrazine
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Overview
Description
1-[(2-Chloro-5-nitrophenyl)methylidene]-2-methylhydrazine is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a chlorinated nitrophenyl group attached to a methylidene hydrazine moiety, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Chloro-5-nitrophenyl)methylidene]-2-methylhydrazine typically involves the condensation reaction between 2-chloro-5-nitrobenzaldehyde and 2-methylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid
The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes further condensation to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: To control the reaction parameters efficiently
Purification steps: Including recrystallization or chromatography to obtain a high-purity product
Quality control: Ensuring the consistency and purity of the compound through analytical techniques like HPLC and NMR spectroscopy
Chemical Reactions Analysis
Types of Reactions
1-[(2-Chloro-5-nitrophenyl)methylidene]-2-methylhydrazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Amino derivatives of the original compound.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2-Chloro-5-nitrophenyl)methylidene]-2-methylhydrazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(2-Chloro-5-nitrophenyl)methylidene]-2-methylhydrazine involves its interaction with specific molecular targets. The compound can:
Inhibit enzyme activity: By binding to the active site of enzymes, thereby preventing substrate binding.
Induce oxidative stress: Through the generation of reactive oxygen species, leading to cell damage.
Modulate signaling pathways: Affecting cellular processes like apoptosis and proliferation.
Comparison with Similar Compounds
Similar Compounds
- **(E)-(2-chloro-5-nitrophenyl)methylideneamine
- **N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- **4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
1-[(2-Chloro-5-nitrophenyl)methylidene]-2-methylhydrazine stands out due to its specific structural features, such as the presence of both a nitro group and a chlorinated phenyl ring
Properties
IUPAC Name |
N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O2/c1-10-11-5-6-4-7(12(13)14)2-3-8(6)9/h2-5,10H,1H3/b11-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMIXRZRBPHUCRY-VZUCSPMQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNN=CC1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN/N=C/C1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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